![molecular formula C18H28N2O B3853928 1'-(2-phenylethyl)-1,4'-bipiperidin-4-ol](/img/structure/B3853928.png)
1'-(2-phenylethyl)-1,4'-bipiperidin-4-ol
Overview
Description
Fentanyl, a synthetic opioid, is a lipophilic phenylpiperidine derivative with both analgesic and anesthetic properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . Fentanyl is a synthetic drug, meaning it does not occur in nature .
Synthesis Analysis
The synthesis of fentanyl and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis
The molecular structure of fentanyl is more lipophilic, meaning it dissolves in fat (fat-friendly) while morphine is hydrophilic (water-loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl . This means that fentanyl can quickly enter the brain, initiating a maximal effect within 5 minutes .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation .Mechanism of Action
Safety and Hazards
Fentanyl’s effects resemble those of heroin and include euphoria, drowsiness, sedation, addiction, respiratory depression, and can lead to unconsciousness, coma, and death . It is a schedule II prescription drug, and it is typically used to treat patients with severe pain or to manage pain after surgery .
Future Directions
Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Small changes in the chemical structure can produce more or less potent derivatives and even enantiomers of specific derivatives can have vastly different potencies . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives .
properties
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-18-9-14-20(15-10-18)17-7-12-19(13-8-17)11-6-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRLPLSPKIGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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